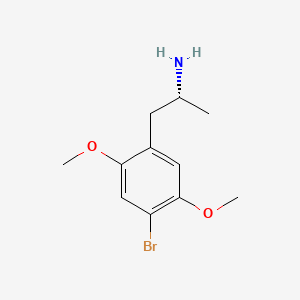

R-(-)-2,5-Dimethoxy-4-bromoamphetamine

Description

Nomenclature and Chemical Classification within Phenethylamine (B48288) Derivatives

R-(-)-2,5-Dimethoxy-4-bromoamphetamine belongs to the broad chemical class of substituted phenethylamines. wikipedia.org The structure of phenethylamines consists of a phenyl ring connected to an amino group by a two-carbon sidechain. wikipedia.org DOB is more specifically classified as a substituted amphetamine, as it features a methyl group at the alpha carbon (the carbon atom adjacent to the amino group) of the ethyl sidechain. wikipedia.orgpsychonautwiki.org This places it within the "DOx" family, a subgroup of psychedelic amphetamines that includes compounds with dimethoxy substitutions on the phenyl ring. psychonautwiki.orgwikipedia.org

The full chemical name for the compound is 1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine. wikipedia.org The molecule possesses a stereocenter at the alpha-carbon, leading to two distinct optical isomers: the (R)- and (S)-enantiomers. Scientific investigations have determined that the R-(-)-isomer is the more pharmacologically active of the two, referred to as the eutomer. wikipedia.orgchemeurope.com

In 1986, the World Health Organization recommended the International Nonproprietary Name (INN) "brolamfetamine" for the substance. wikipedia.orgwikipedia.org It is also referenced by various synonyms in literature, including Bromo-DMA and simply DOB. wikipedia.orgchemeurope.com Its classification as a phenethylamine derivative links it structurally to other well-known compounds, including endogenous neurotransmitters like dopamine (B1211576) and synthetic substances like amphetamine. wikipedia.org The specific substitutions on the phenethylamine core—a bromine atom at the 4-position and two methoxy (B1213986) groups at the 2- and 5-positions of the phenyl ring—are crucial to its distinct pharmacological profile. psychonautwiki.org

Table 1: Chemical and Structural Data for this compound

| Identifier | Data |

|---|---|

| IUPAC Name | (2R)-1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine |

| Chemical Formula | C₁₁H₁₆BrNO₂ |

| Molar Mass | 274.158 g·mol⁻¹ |

| Common Acronym | R-(-)-DOB |

| INN | Brolamfetamine |

| CAS Number | 43061-15-0 |

| Chemical Class | Substituted Phenethylamine, Substituted Amphetamine |

| Family | DOx |

Historical Context of Synthesis and Early Scientific Investigations

The first synthesis of 2,5-Dimethoxy-4-bromoamphetamine was performed by chemist Alexander Shulgin in 1967. wikipedia.orgchemeurope.com The synthesis and a description of the compound were first published in the scientific literature in 1971 by Shulgin and his colleagues. wikipedia.org Shulgin later provided a more detailed account in his 1991 book PiHKAL: A Chemical Love Story. psychonautwiki.orgwikipedia.org

Early scientific investigations focused on understanding its pharmacological effects, which were identified as being similar to those of mescaline-like hallucinogens. ecddrepository.org Due to its high potency and selectivity for the 5-HT₂ subfamily of serotonin (B10506) receptors, DOB became a useful tool in pharmacological research. wikipedia.org Animal studies in the 1980s demonstrated that in rodents, the compound was discriminated as being LSD-like. ecddrepository.org

A significant finding in early research was the compound's utility as a radioligand. A 1988 study highlighted the use of radioactively labeled R-(-)-DOB to identify a specific subtype of the 5-HT binding site in brain tissue. princeton.edu This underscored its value in mapping and characterizing the serotonin system. wikipedia.org Research also explored the structure-activity relationship of DOB compared to its analogues. For instance, the removal of the alpha-methyl group results in the compound 2C-B (4-Bromo-2,5-dimethoxyphenethylamine), which has a lower affinity for the 5-HT₂A receptor. wikipedia.orgnih.gov These early studies established DOB as a potent and selective serotonergic agent, paving the way for its use in neuroscientific research to probe the intricacies of the 5-HT₂ receptors. wikipedia.orgnih.gov

Table 2: Historical Milestones

| Year | Event |

|---|---|

| 1967 | First synthesized by Alexander Shulgin. wikipedia.orgchemeurope.com |

| 1971 | First described in the scientific literature by Shulgin and colleagues. wikipedia.org |

| 1985 | Underwent critical review by the 22nd Expert Committee on Drug Dependence (ECDD). ecddrepository.org |

| 1986 | The INN "brolamfetamine" was proposed by the World Health Organization. wikipedia.org |

| 1988 | A study describes the use of R-(-)-DOB as a radioligand for a 5-HT binding site subtype. princeton.edu |

| 1991 | Further details on the compound are published in Alexander Shulgin's book PiHKAL. wikipedia.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

43061-15-0 |

|---|---|

Molecular Formula |

C11H16BrNO2 |

Molecular Weight |

274.15 g/mol |

IUPAC Name |

(2R)-1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine |

InChI |

InChI=1S/C11H16BrNO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3/t7-/m1/s1 |

InChI Key |

FXMWUTGUCAKGQL-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](CC1=CC(=C(C=C1OC)Br)OC)N |

Canonical SMILES |

CC(CC1=CC(=C(C=C1OC)Br)OC)N |

Origin of Product |

United States |

Pharmacological Characterization and Receptor Interactions

Serotonin (B10506) Receptor Subtype Agonism and Affinity

R-(-)-DOB demonstrates a high affinity for several serotonin receptor subtypes, which dictates its biological activity. Its interactions are most pronounced at the 5-HT2 receptors.

R-(-)-DOB exhibits a high binding affinity for the 5-HT2A receptor. nih.gov Studies using its radiolabeled form, R(-)-[⁷⁷Br]DOB, have been instrumental in characterizing these high-affinity binding sites within the brain. nih.gov Research identified a dissociation constant (Kd) of approximately 0.19 to 0.60 nM in rat brain preparations, indicating a very strong interaction between the compound and the receptor. nih.govresearchgate.net This potent binding at the 5-HT2A receptor is a cornerstone of its pharmacological activity. wikipedia.org

R-(-)-DOB also binds with high affinity to the 5-HT2B and 5-HT2C receptor subtypes. wikipedia.orgnih.gov However, a key aspect of its pharmacological profile is its relatively low selectivity among the 5-HT2 receptor family (5-HT2A, 5-HT2B, and 5-HT2C). nih.gov This lack of selectivity is attributed to the high degree of sequence homology in the ligand-binding domains of these receptor subtypes. nih.gov While DOB has a marginally higher affinity for the 5-HT2A receptor compared to the 5-HT2C receptor, the difference is not substantial. nih.gov For instance, one study reported Ki values for DOB of 41 nM at the 5-HT2A receptor and 70 nM at the 5-HT2C receptor. nih.gov This indicates that the compound can simultaneously engage multiple 5-HT2 receptor subtypes.

| Compound | 5-HT2A | 5-HT2C |

|---|---|---|

| DOB | 41 nih.gov | 70 nih.gov |

In contrast to its potent activity at serotonin 5-HT2 receptors, R-(-)-DOB has been found to be a very weak agonist at the human Trace Amine-Associated Receptor 1 (TAAR1). wikipedia.org Further research confirms that 4-alkoxy-2,5-dimethoxy substituted amphetamines, the class to which DOB belongs, did not activate the human TAAR1. nih.gov

The binding site for R-(-)-DOB is located within the orthosteric pocket of the 5-HT2A receptor, a site shared by the endogenous ligand serotonin and other similar compounds. researchgate.netresearchgate.net This binding pocket is generally formed by transmembrane helices (TMHs) III, V, VI, and VII of the G protein-coupled receptor. researchgate.netresearchgate.net Computational docking studies suggest that specific residues within these helices are crucial for interaction. For example, Val-156 in TMH3 has been identified as a common interaction point for several hallucinogens, including DOB. researchgate.net The use of radiolabeled R-(-)-DOB has been pivotal in labeling and characterizing these 5-HT recognition sites, revealing them to be of high affinity but relatively low density in the rat cortex. nih.govresearchgate.net These studies have helped to delineate the specific molecular interactions that underpin the binding of phenethylamine (B48288) compounds to serotonin receptors.

Receptor Agonist Efficacy and Functional Activity

Beyond simply binding to receptors, R-(-)-DOB activates them, initiating downstream cellular signaling cascades. Its efficacy as an agonist has been characterized in various in vitro systems.

R-(-)-DOB functions as an agonist at the 5-HT2 receptor subfamily. wikipedia.org A full agonist is a compound that binds to and activates a receptor with the maximum response that an agonist can elicit, while a partial agonist activates the receptor but produces a response that is below the maximum effect of a full agonist. wikipedia.org Studies measuring functional activity have shown that DOB is an agonist at both 5-HT2A and 5-HT2B receptors. In cell lines expressing the rat 5-HT2A receptor, DOB stimulates phospholipase C (PLC) activity, a primary signaling pathway for this receptor. This demonstrates its functional efficacy as an agonist in this pathway.

| Signaling Pathway | EC50 (nM) |

|---|---|

| Phospholipase C (PLC) Stimulation | 23 |

| Arachidonic Acid (AA) Release | 58 |

G-Protein Coupling and Downstream Signaling Initiation

R-(-)-2,5-Dimethoxy-4-bromoamphetamine (R-DOB) is a potent agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.org The primary psychoactive effects of the compound are mediated through its agonist activity at the 5-HT2A receptor, which is a member of the G-protein coupled receptor (GPCR) family. wikipedia.org Specifically, 5-HT2A receptors couple to the Gq/G11 class of G-proteins.

Upon binding of an agonist like R-DOB, the 5-HT2A receptor undergoes a conformational change, activating the associated Gq protein. This activation initiates a downstream signaling cascade beginning with the stimulation of the enzyme phospholipase C (PLC). PLC then hydrolyzes a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+) stores. This rise in cytosolic Ca2+ can then activate various calcium-dependent signaling pathways, including the Ca2+/calmodulin-dependent protein kinase II (CaM-KII) system. nih.gov Research has shown that the modulatory effects of DOB on NMDA receptor transmission are dependent on this Ca2+/CaM-KII pathway, highlighting a key downstream consequence of its initial G-protein coupling. nih.gov R-DOB has demonstrated a higher efficacy in activating these downstream effects mediated by 5-HT2 receptors when compared to structurally related compounds like DOI. wikipedia.org

Modulatory Effects on Neurotransmitter Systems Beyond Serotonin

Interactions with NMDA Receptor-Mediated Transmission

R-DOB exerts significant modulatory effects on the glutamatergic system, specifically through its interaction with N-methyl-D-aspartate (NMDA) receptor-mediated transmission. nih.gov Research conducted in pyramidal cells of the rat prefrontal cortex shows that DOB inhibits the inward electrical current induced by NMDA. nih.gov It also suppresses synaptic responses that are mediated by NMDA receptors. nih.gov

This inhibitory action is not a result of direct binding to the NMDA receptor. Instead, it is an indirect effect mediated by R-DOB's primary agonist action at 5-HT2A receptors. nih.gov The inhibitory effect of DOB on NMDA transmission is blocked by 5-HT2A selective antagonists like ketanserin, confirming the central role of the serotonin receptor in this cross-system modulation. nih.gov At lower concentrations, DOB can act as a partial agonist in this context; while only partially depressing the NMDA response on its own, it can block the more profound inhibitory effect of serotonin (5-HT). nih.gov The signaling cascade responsible for this modulation involves a Ca2+/CaM-KII-dependent pathway, initiated by 5-HT2A receptor activation. nih.gov This interaction demonstrates a sophisticated mechanism by which R-DOB's activity at serotonergic receptors can regulate the principal excitatory neurotransmitter system in the brain.

Differential Effects on Protein Kinase C Activation Compared to Other Amphetamines

A notable feature of this compound's signaling profile is its distinct effect on Protein Kinase C (PKC) activation when compared to other amphetamines, such as 3,4-Methylenedioxymethamphetamine (MDMA). wikipedia.org Studies in rodent models have shown that, in stark contrast to MDMA, DOB does not cause the activation of PKC in the brain. wikipedia.org The activation of PKC by MDMA is understood to be dependent on its uptake by the serotonin transporter (SERT). wikipedia.org

This difference is further substantiated by findings from studies on DOB's modulation of NMDA receptors. The inhibitory effect of DOB on NMDA receptor-mediated currents was not blocked by the selective PKC inhibitor chelerythrine. nih.gov This finding indicates that the downstream signaling pathway for this specific effect of DOB is independent of PKC activation, distinguishing it from other signaling cascades that do rely on this enzyme. nih.gov This differential engagement of the PKC pathway underscores the unique intracellular mechanisms employed by R-DOB compared to other substituted amphetamines.

Table 1: Comparative Effects on Protein Kinase C (PKC) Activation

| Compound | Effect on In Vivo PKC Activation | Relevant Mechanism |

|---|---|---|

| This compound (R-DOB) | No activation observed wikipedia.org | Signaling is independent of PKC for certain effects (e.g., NMDA receptor modulation) nih.gov |

| 3,4-Methylenedioxymethamphetamine (MDMA) | Causes PKC activation wikipedia.org | Effect is dependent on uptake by the serotonin transporter (SERT) wikipedia.org |

Stereochemical Contributions to Receptor Binding and Functional Activity

Significance of the R-Eutomer in Receptor Targeting

The chemical structure of 2,5-Dimethoxy-4-bromoamphetamine contains a stereocenter, meaning it exists as two different stereoisomers: R-(-)-DOB and S-(+)-DOB. The R-(-)-isomer is the eutomer, which is the more pharmacologically active of the two. wikipedia.org This is a significant characteristic, as it contrasts with many other phenethylamine compounds, such as MDMA, where the R-isomer typically serves as the less active isomer (distomer). wikipedia.org

The R-eutomer demonstrates a high binding affinity for serotonin 5-HT2 receptors. researchgate.net Studies using the radiolabeled R-isomer, specifically R(-)-2,5-Dimethoxy-4-77Bromoamphetamine ([77Br-R(-)DOB]), have been instrumental in labeling and characterizing these 5-HT recognition sites in the brain. nih.govwikipedia.org This research has identified high-affinity binding sites for the compound. wikipedia.org The specificity and high affinity of the R-isomer make it a valuable tool in scientific research for studying the 5-HT2 receptor subfamily. wikipedia.org

Table 2: Receptor Binding Affinities

| Compound / Radioligand | Receptor Site | Binding Affinity |

|---|---|---|

| DOB | 5-HT2 researchgate.net | Ki = 0.79 nM researchgate.net |

| [77Br]R(-)DOB | 5-HT Recognition Site wikipedia.org | KD = 0.19 nM wikipedia.org |

Ki (Inhibition constant) and KD (Dissociation constant) are measures of binding affinity; a smaller value indicates a higher affinity.

Table of Mentioned Compounds

| Common Name / Abbreviation | Full Chemical Name |

|---|---|

| R-DOB | This compound |

| DOI | 2,5-Dimethoxy-4-iodoamphetamine |

| MDMA | 3,4-Methylenedioxymethamphetamine |

| 5-HT | 5-Hydroxytryptamine (Serotonin) |

| NMDA | N-methyl-D-aspartate |

| Ketanserin | 3-{2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl}-2,4(1H,3H)-quinazolinedione |

| Chelerythrine | 1,2-Dimethoxy-12-methyl- wikipedia.orgnih.govbenzodioxolo[5,6-c]phenanthridinium |

Neurobiological Investigations in Preclinical Models

Neural Circuitry Modulation and Neurophysiological Effects

The psychedelic effects of compounds like DOB are understood to arise from significant alterations in neural circuitry, primarily driven by the activation of 5-HT2A receptors which are densely expressed in high-level processing regions of the brain.

Influence on Cortico-Cortical and Cortico-Thalamic Circuits

The activation of 5-HT2A receptors by psychedelic compounds profoundly modulates the brain's intricate network of cortico-cortical and cortico-thalamic circuits. nih.gov These circuits are crucial for gating sensory information, cognitive processing, and maintaining organized brain activity. Two prominent models describe the effects of 5-HT2A agonism on these pathways: the Cortico-Striato-Thalamo-Cortical (CSTC) loop model and the Cortico-Claustro-Cortical (CCC) model. nih.gov

In the CSTC model, psychedelics are hypothesized to activate 5-HT2A receptors on deep-layer pyramidal neurons in the prefrontal cortex. nih.gov This activation leads to a cascade of events that ultimately disrupts the normal filtering function of the thalamus. The result is a disinhibition of thalamocortical signaling, leading to an inundation of the cortex with sensory and cognitive information that would typically be gated or suppressed. nih.gov This process is thought to underlie the perceptual alterations and cognitive effects characteristic of the psychedelic state.

The claustrum, a thin subcortical nucleus with extensive connections to nearly all cortical areas, is also a key site of action. nih.gov The claustrum is densely populated with 5-HT2A receptors, and its proposed role in integrating sensory information and consciousness makes it a critical node in the effects of psychedelics. nih.gov The CCC model suggests that by acting on the claustrum, compounds like DOB disrupt the synchronous and organized activity between different cortical regions, leading to a more disorganized and "entropic" state of brain function. nih.gov

Signal Transduction Pathways Implicated in Neurobiological Effects (e.g., Ca2+/CaM-KII)

The neurophysiological effects of R-(-)-2,5-Dimethoxy-4-bromoamphetamine are initiated at the cellular level through specific signal transduction pathways. The primary mechanism involves the activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR). nih.gov

Upon binding, the receptor preferentially couples to Gq/11 proteins, which in turn activates the enzyme phospholipase C (PLC). nih.govnih.gov PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). biorxiv.org The generation of IP3 is a critical step, as it diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). nih.gov

This elevation in cytosolic Ca2+ concentration activates a variety of downstream signaling cascades. One of the most significant is the Ca2+/calmodulin-dependent protein kinase II (CaM-KII) pathway. The increased Ca2+ binds to the protein calmodulin (CaM), and this Ca2+/CaM complex then activates CaM-KII. This kinase plays a crucial role in synaptic plasticity, gene expression, and neuronal excitability, processes believed to be fundamental to the acute and potentially lasting effects of psychedelic compounds. nih.govbiorxiv.org

Behavioral Neuropharmacology in Animal Models

To understand the functional consequences of DOB's neurobiological actions, researchers employ a range of behavioral tests in animal models. These studies provide objective measures of the compound's effects on motor function, sensory processing, and behavioral states analogous to human psychedelic experiences.

Effects on Motor and Sensorimotor Responses in Murine Models

In murine models, administration of DOB has been shown to significantly affect motor and sensorimotor responses. Studies in CD-1 mice revealed that DOB impairs spontaneous locomotion, with higher doses reducing the total distance traveled by the animals. mdpi.com This inhibitory effect on locomotion was observed to begin approximately 30 minutes post-administration and last for up to 90 minutes. mdpi.com

Furthermore, DOB affects sensorimotor responses to external stimuli. It significantly reduces the response to visual objects and, at higher doses, transiently impairs tactile responses, including reactions to stimulation of the pinnae, vibrissae, and cornea. mdpi.com

Table 1: Effects of this compound (DOB) on Motor and Sensorimotor Responses in Mice

This table is interactive. You can sort and filter the data.

| Behavioral Test | Species | Effect Observed | Finding | Source |

|---|---|---|---|---|

| Spontaneous Locomotion | Mouse (CD-1) | Reduction in total distance traveled | Inhibitory effect on locomotion at 10 and 30 mg/kg doses. | mdpi.com |

| Visual Object Response | Mouse (CD-1) | Significant reduction in response | Impairment of visual sensorimotor function. | mdpi.com |

| Tactile Response (Pinnae, Vibrissae, Corneal) | Mouse (CD-1) | Mild and transient impairment | Effect observed at higher doses (10 and 30 mg/kg). | mdpi.com |

Assessment of Startle Responses and Prepulse Inhibition

Prepulse inhibition (PPI) of the acoustic startle response is a key translational measure of sensorimotor gating, the neural process of filtering out superfluous sensory information. Deficits in PPI are observed in certain neuropsychiatric conditions. Research demonstrates that 5-HT2A receptor agonists potently disrupt PPI.

Studies specifically using DOB in mice have confirmed that it affects startle and PPI responses. mdpi.com More detailed investigations using its close structural and functional analog, (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI), have shown that systemic administration of DOI robustly disrupts PPI in rats. nih.govnih.gov This effect is directly mediated by 5-HT2A receptors, as it can be blocked by 5-HT2A antagonists. nih.gov Further research has pinpointed a specific brain region for this effect, showing that infusion of DOI directly into the ventral pallidum, a key node in sensorimotor gating circuitry, is sufficient to disrupt PPI. nih.gov

Table 2: Effects of DOB and Related 5-HT2A Agonists on Prepulse Inhibition (PPI)

This table is interactive. You can sort and filter the data.

| Compound | Species | Effect on PPI | Mediating Receptor | Key Brain Region | Source |

|---|---|---|---|---|---|

| DOB | Mouse | Disruption of PPI | 5-HT2A (inferred) | Not specified | mdpi.com |

| DOI | Rat | Potent disruption of PPI | 5-HT2A | Ventral Pallidum | nih.govnih.gov |

Induction of Hallucinogen-like States in Zebrafish

The zebrafish (Danio rerio) has emerged as a valuable model for high-throughput screening of psychoactive compounds due to its genetic and physiological homology to humans and its quantifiable behavioral responses. mdpi.com Specific behavioral paradigms are used to assess hallucinogen-like states in adult zebrafish.

Acute administration of DOB in zebrafish was found to induce behaviors consistent with a hallucinogen-like state. mdpi.com This was characterized by a reduction in a defined "hallucinatory score" and alterations in swimming activity, providing a quantifiable measure of its psychoactive effects in a non-mammalian vertebrate model. mdpi.com

Neuroimaging Studies and Brain Distribution

The study of how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for understanding its pharmacological effects. For centrally-acting drugs like R-(-)-DOB, understanding their ability to cross the blood-brain barrier and accumulate in the brain is of particular interest. researchgate.netnih.gov

Studies in rats using gas chromatography-mass spectrometry (GC-MS) have detailed the distribution profile of DOB and its metabolites in various tissues, including the brain. researchgate.netnih.gov Following administration, DOB is absorbed and distributed to tissues, with a rapid phase of uptake observed within the first two hours. researchgate.netnih.gov Research shows that DOB readily penetrates the brain. researchgate.netresearchgate.net

In one study, rats were administered a dose of DOB, and tissue concentrations were measured at multiple time points. researchgate.netnih.gov The results indicated that DOB concentrations in the brain tissue exceeded those found in the plasma. researchgate.netnih.gov The peak concentration of DOB in the brain was observed shortly after administration, followed by a slower elimination phase. researchgate.netnih.gov The primary metabolite, 2-methoxy-5-hydroxy-4-bromoamphetamine (2M5H4BA), was also detected in the brain, although the transfer was more effective for the more lipophilic parent drug. researchgate.netnih.gov The use of radiolabeled compounds and autoradiography are standard methods to visually and quantitatively assess such drug distribution in brain tissue. researchgate.netresearchgate.net

Table 2: DOB Concentration in Rat Tissues Following Oral Administration (20 mg/kg)

| Tissue | Peak Concentration (Cmax) | Time to Peak (Tmax) | Reference |

|---|---|---|---|

| Plasma | 320 ng/mL | 1 hour | researchgate.netnih.gov |

| Brain | Data not quantified in ng/g, but shown to exceed plasma levels | ~1-2 hours | researchgate.net |

The efficiency of a compound's transfer from the bloodstream into the brain is a critical determinant of its central nervous system activity. This is often quantified by the brain-to-plasma (or brain-to-serum) concentration ratio. nih.gov A higher ratio indicates a greater ability of the compound to cross the blood-brain barrier and accumulate in brain tissue. nih.gov

Studies comparing various psychoactive phenylalkylamines in rats have demonstrated that DOB has a remarkably high affinity for brain tissue. researchgate.net The calculated ratio of maximum brain concentration to maximum serum or plasma concentration for DOB was found to be 12.4. researchgate.net This is significantly higher than that of other compounds like mescaline, which has a ratio of 0.32. researchgate.net This high transfer efficiency and accumulation in the brain are consistent with the high potency of DOB. researchgate.net Another study focusing on the related compound 2C-B noted that accumulation in lipophilic brain tissue is a characteristic shared by similar psychedelic amphetamines like DOB. researchgate.net The efficient penetration of the blood-brain barrier is a key factor in the pharmacological profile of R-(-)-DOB. researchgate.netresearchgate.net

Metabolic Pathways and Pharmacokinetic Studies in Animal Models

Biotransformation Pathways of R-(-)-2,5-Dimethoxy-4-bromoamphetamine

Research utilizing gas chromatographic/mass spectrometric (GC/MS) techniques to analyze rat urine has identified the primary metabolic pathways for DOB. nih.gov These pathways involve modifications at the methoxy (B1213986) groups and the amine side chain, leading to a variety of metabolites. nih.gov

One of the identified metabolic routes for DOB in rats involves O-demethylation, where one of the methoxy groups (-OCH₃) is removed from the phenyl ring. nih.gov This initial step is a common Phase I reaction for many compounds containing methoxy groups. Following demethylation, the molecule undergoes oxidative deamination. nih.gov Deamination is the removal of an amino group from a molecule. wikipedia.org This two-step process ultimately results in the formation of the corresponding ketone metabolite. nih.gov

An alternative metabolic pathway observed in rats involves the deamination of the parent compound, which is then followed by a reduction reaction. nih.gov This sequence leads to the formation of an alcohol metabolite. nih.gov The initial deamination step removes the amine group, and the subsequent reduction converts the resulting intermediate into a more polar alcohol derivative. nih.gov

Further biotransformation pathways for DOB have been identified, showcasing the extensive metabolism of the compound. nih.gov These include O,O-bisdemethylation, which is the removal of both methoxy groups from the aromatic ring. nih.gov Another observed modification is the hydroxylation of the side chain. nih.gov This hydroxylation can be followed by O-demethylation and deamination, leading to the formation of a corresponding alcohol. nih.gov

Metabolite Identification and Characterization

The identification of specific metabolites is crucial for understanding the complete pharmacokinetic profile of a compound. For DOB, both phenolic and conjugated metabolites have been characterized in animal studies. nih.govnih.gov

A significant phenolic metabolite of DOB identified in rats is 2-methoxy-5-hydroxy-4-bromoamphetamine (2M5H4BA). nih.govresearchgate.net Studies have clarified its distribution profile in the blood and various tissues of rats. nih.govresearchgate.net Following oral administration, the peak plasma level of 2M5H4BA (203 ng/mL) was reached at the same time as the peak plasma level of the parent DOB (320 ng/mL), one-hour post-dosing. nih.govresearchgate.net This suggests a significant first-pass effect, where the drug is substantially metabolized in the liver before reaching systemic circulation. nih.govresearchgate.net The tissue concentrations of this hydroxylated metabolite were found to be significant, although the transfer from plasma to tissue was more effective for the more lipophilic parent drug. nih.gov

| Compound | Peak Plasma Concentration (ng/mL) | Time to Peak (Hours) | Source |

|---|---|---|---|

| This compound (DOB) | 320 | 1 | nih.govresearchgate.net |

| 2-Methoxy-5-hydroxy-4-bromoamphetamine (2M5H4BA) | 203 | 1 | nih.govresearchgate.net |

Metabolic studies in rats have shown that DOB metabolites that possess hydroxy groups are partly excreted in a conjugated form. nih.gov This is a typical Phase II metabolic process where endogenous substances like glucuronic acid, sulfate, or glycine (B1666218) are attached to the metabolite. wikipedia.orgmsdmanuals.com Conjugation reactions increase the molecular weight and water solubility of the metabolites, which facilitates their elimination from the body, primarily via the kidneys in urine or the liver in bile. msdmanuals.commsdmanuals.com The most common Phase II reaction is glucuronidation, which occurs in the liver. msdmanuals.com This process makes most drugs more soluble and thus more easily excreted by the kidneys. msdmanuals.com

Research into the metabolic fate and pharmacokinetic characteristics of this compound (DOB) has been conducted in animal models, primarily using rats, to understand its behavior in a biological system. These studies have identified key processes such as O-demethylation, oxidative deamination, and hydroxylation as primary metabolic routes. nih.gov The biotransformation of DOB often results in phenolic metabolites, which are then partly excreted in conjugated form. nih.gov

Pharmacokinetic Profiles and Bioavailability in Preclinical Species

Studies in rats have demonstrated that the route of administration significantly influences the absorption kinetics and bioavailability of this compound. Following oral administration, the compound undergoes a significant first-pass effect, a phenomenon where the concentration of a drug is greatly reduced before it reaches systemic circulation, primarily due to metabolism in the liver and gut wall. researchgate.netnih.govwikipedia.org

This extensive first-pass metabolism substantially affects the bioavailability of orally ingested DOB. nih.govresearchgate.net In one study, after an oral dose was given to rats, the peak plasma level of DOB reached 320 ng/mL one-hour post-administration. researchgate.netnih.gov In contrast, subcutaneous administration, which avoids the first-pass effect, resulted in a much higher maximum plasma concentration of 1143 ng/mL, also achieved after one hour. researchgate.netnih.gov This comparison highlights the significant impact of hepatic and gastrointestinal metabolism on the amount of the parent drug that reaches the bloodstream. nih.gov

A rapid absorption phase is observed within the first two hours after oral application, which also includes the formation of its metabolite, 2-methoxy-5-hydroxy-4-bromoamphetamine (2M5H4BA). researchgate.netnih.gov After reaching peak levels, a slower elimination phase follows. nih.gov

Table 1: Peak Plasma Concentrations of this compound (DOB) and its Metabolite (2M5H4BA) in Rats

| Administration Route | Compound | Peak Plasma Concentration (ng/mL) | Time to Peak (hours) |

|---|---|---|---|

| Oral | DOB | 320 | 1 |

| Oral | 2M5H4BA | 203 | 1 |

| Subcutaneous | DOB | 1143 | 1 |

| Subcutaneous | 2M5H4BA | 213 | 8 |

Data sourced from pharmacokinetic studies in rats. researchgate.netnih.gov

Following absorption, this compound distributes to various tissues, with concentrations in tissues exceeding those found in plasma. researchgate.netnih.gov The highest concentrations have been consistently observed in the lungs, where the compound shows significant accumulation and prolonged retention for up to 32 hours after a subcutaneous dose. researchgate.netnih.gov This suggests a high affinity of the compound for lung tissue.

The brain, a key site for the compound's pharmacological activity, also shows uptake of DOB. researchgate.net The transfer of the more lipophilic parent drug into tissues is more efficient than that of its hydroxylated metabolite, 2M5H4BA. researchgate.netnih.gov Nevertheless, tissue levels of the metabolite are significant, and it has been detected in the brain. researchgate.net The distribution into the brain is a critical factor for its subsequent psychotropic effects. researchgate.net Besides the lungs and brain, the liver also shows notable concentrations of the compound. researchgate.netnih.gov

Table 2: Tissue Distribution Summary of this compound (DOB) in Rats

| Tissue | Distribution Characteristics |

|---|---|

| Lungs | Highest concentrations found; significant accumulation and prolonged retention (up to 32 hours post-subcutaneous dose). researchgate.netnih.gov |

| Brain | Compound crosses the blood-brain barrier; metabolite 2M5H4BA also present. researchgate.net |

| Liver | Site of significant first-pass metabolism and notable tissue concentration. researchgate.netnih.gov |

| Plasma | Tissue concentrations of DOB consistently exceed plasma concentrations. researchgate.netnih.gov |

Findings based on studies in experimental rats. researchgate.netnih.gov

Structure Activity Relationships Sar and Analog Development

Comparative Structure-Activity Analysis with Related Phenylalkylamines

The potency and receptor binding affinity of DOB are best understood in the context of its structural analogs. Comparisons with compounds such as 2,5-Dimethoxy-4-iodoamphetamine (DOI), 2C-B, 2,5-Dimethoxy-4-methylamphetamine (DOM), and 4-Chloro-2,5-dimethoxyamphetamine (DOC) highlight the significant influence of the substituent at the 4-position of the phenyl ring and the presence of the alpha-methyl group.

R-(-)-DOB is a potent psychedelic, and its activity is often compared with its iodo- and non-alpha-methylated counterparts, DOI and 2C-B, respectively. wikipedia.orgpsychonautwiki.org

R-(-)-DOB vs. DOI : Both DOB and DOI are highly potent hallucinogens, with active doses in the low milligram range. wikipedia.orgpsychonautwiki.org While their dosages are similar, some research indicates that DOB has a higher efficacy in activating the downstream effects of 5-HT2 receptors. psychonautwiki.org This suggests that the bromine atom at the 4-position may contribute to a more robust receptor activation compared to the iodine atom in DOI. psychonautwiki.org Both (R)-(-)-DOB and (R)-(-)-DOI are the more active stereoisomers. wikipedia.orgwikipedia.org

R-(-)-DOB vs. 2C-B : The primary structural difference between DOB and 2C-B is the alpha-methyl (α-methyl) group on the ethylamine (B1201723) side chain of DOB. reddit.com The absence of this group in 2C-B results in a compound with a lower affinity for the 5-HT2A receptor and weaker agonist activity. wikipedia.orgpsychonautwiki.org This structural change significantly reduces vasoconstrictive effects. psychonautwiki.org Some studies have even characterized 2C-B as a 5-HT2A receptor antagonist, in contrast to the agonist activity of DOB. nih.gov

| Compound | Key Structural Difference from DOB | Receptor Affinity/Potency Comparison |

|---|---|---|

| DOI | Iodine at 4-position instead of bromine | Similar potency to DOB, though DOB may have higher efficacy at 5-HT2 receptors. psychonautwiki.org |

| 2C-B | Lacks the alpha-methyl group | Lower affinity for 5-HT2A receptor and weaker agonist activity compared to DOB. wikipedia.orgpsychonautwiki.org |

The nature of the halogen or alkyl group at the 4-position of the phenyl ring profoundly influences the pharmacological profile of 2,5-dimethoxyamphetamines.

R-(-)-DOB vs. DOM : DOM, which has a methyl group at the 4-position, is another potent psychedelic amphetamine. ptrpress.com Both DOB and DOM were developed in the 1960s. ptrpress.comptrpress.com While both are potent, DOB is a variation of DOM. ptrpress.comptrpress.com

R-(-)-DOB vs. DOC : DOC, the 4-chloro analog of DOB, is also a potent psychedelic. The substitution of bromine with chlorine can affect the compound's binding affinity and efficacy at serotonin (B10506) receptors. While direct comparative studies are limited, the general trend within the DOx series suggests that the nature of the halogen at the 4-position fine-tunes the interaction with the receptor.

| Compound | Substituent at 4-Position | General Potency |

|---|---|---|

| DOB | Bromine | High |

| DOM | Methyl | High ptrpress.com |

| DOC | Chlorine | High |

Impact of Structural Modifications on Receptor Affinity and Efficacy

The specific structural features of the DOB molecule are critical for its high affinity and efficacy at serotonin receptors, particularly the 5-HT2A subtype.

The presence of the alpha-methyl (α-methyl) group is a defining characteristic of amphetamines and plays a crucial role in the pharmacological profile of DOB. reddit.com

Increased Potency : The addition of an α-methyl group to a phenethylamine (B48288), creating an amphetamine, generally increases its potency. nih.gov This is evident in the comparison between 2C-B and DOB, where DOB is significantly more potent. wikipedia.orgpsychonautwiki.org

Receptor Interaction : The α-methyl group can influence how the molecule binds to the receptor. It may provide additional hydrophobic interactions within the binding pocket or alter the conformation of the ethylamine side chain to a more favorable orientation for receptor activation. nih.gov The R-(-) enantiomer of DOB is the more active form, which is a significant finding as in many other phenethylamines, the R-isomer is the less active one. wikipedia.orgchemeurope.com This suggests a different binding orientation or interaction with the receptor compared to other similar compounds. wikipedia.orgchemeurope.com

Metabolic Stability : The α-methyl group can also increase the metabolic stability of the compound by sterically hindering enzymatic degradation, which may contribute to its prolonged duration of action. nih.gov

To better understand the active conformation of DOB at the receptor, researchers have designed and synthesized conformationally rigid analogs. These analogs lock the flexible methoxy (B1213986) groups into a fixed orientation, providing valuable information about the optimal geometry for receptor binding.

Benzodifuran and Tetrahydrobenzodifuran Analogs : By incorporating the methoxy groups into dihydrofuran or tetrahydrofuran (B95107) rings, researchers have created rigid structures that mimic potential conformations of the parent compound. nih.govnih.gov For example, the dihydrobenzofuran analog of DOB, 1-(7-bromo-5-methoxy-2,3-dihydrobenzofuran-4-yl)-2-aminopropane, showed activity comparable to DOB itself. nih.govpsu.edu This suggests that the dihydrofuran ring system effectively models the active conformation of the methoxy groups in DOB. nih.govpsu.edu

Receptor Affinity of Rigid Analogs : Studies on these rigid analogs have shown that they possess high affinity for the 5-HT2A receptor. nih.gov The development of these analogs has helped to map the binding pocket of the 5-HT2A receptor and understand the spatial requirements for potent agonism. nih.gov

The introduction of an oxygen atom at the beta (β) position of the ethylamine side chain represents another structural modification with significant pharmacological consequences.

β-Keto Analogs : The β-keto analog of 2C-B (βk-2C-B) has been shown to have dramatically reduced potency and efficacy at the 5-HT2A receptor compared to 2C-B. wikipedia.org This suggests that the introduction of a β-keto group is detrimental to the agonist activity of these phenethylamines.

Central Nervous System (CNS) Penetration : While specific data on the CNS penetration of β-oxygenated analogs of DOB are not readily available, modifications to the side chain can influence a molecule's polarity and ability to cross the blood-brain barrier. Generally, increasing polarity can reduce CNS penetration.

Cyclopropylamine (B47189) Derivatives as 5-HT2 Receptor Agonists

A significant strategy in the analog development of R-(-)-DOB has been the modification of its flexible ethylamine side chain. By replacing this side chain with a more rigid cyclopropylamine moiety, researchers have aimed to create compounds with altered affinity and selectivity for the 5-HT2 receptor family. This approach led to the synthesis of trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine.

Research into these cyclopropylamine derivatives has shown that this structural alteration can lead to compounds with high affinity for the 5-HT2 family of receptors. nih.gov Specifically, the cyclopropane (B1198618) analogs of both 2,5-dimethoxy-4-bromoamphetamine (DOB) and its iodo counterpart, 2,5-dimethoxy-4-iodoamphetamine (DOI), demonstrated a notable increase in affinity for the 5-HT2A receptor, with a 5- to 6-fold greater affinity compared to the parent compounds. nih.gov Their affinity for the 5-HT2C receptor was also enhanced, showing approximately a two-fold increase. nih.gov

The stereochemistry of these cyclopropylamine derivatives is crucial for their activity, with the (-)-(1R,2S)-configuration being the more potent stereoisomer. nih.gov However, while the affinity for 5-HT2A and 5-HT2B receptors was increased in these analogs, screening at a broader range of serotonin receptor subtypes revealed that the cyclopropane congeners also exhibited increased affinity at several other sites. nih.gov This suggests that while the cyclopropylamine modification is a successful strategy for enhancing potency at 5-HT2A receptors, it may come at the cost of reduced selectivity compared to a compound like DOI. nih.govacs.orgnih.gov

Table 1: Affinity Values (Ki in nM) of Racemic DOB, DOI, and their Cyclopropane Analogs at Human 5-HT2A and 5-HT2C Receptors Data sourced from radioligand competition assays. nih.gov

| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |

| (±)-DOI | 3.3 ± 0.4 | 8.0 ± 1.2 |

| (±)-trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine | 0.6 ± 0.1 | 4.2 ± 0.5 |

| (±)-DOB | 5.4 ± 0.8 | 12.1 ± 1.9 |

| (±)-trans-2-(2,5-Dimethoxy-4-bromophenyl)cyclopropylamine | 0.9 ± 0.1 | 5.9 ± 0.9 |

Principles of Rational Design for Selective Receptor Ligands

The rational design of selective ligands for 5-HT2 receptors is a multifaceted process that leverages an understanding of the structural features of both the ligand and the receptor. For phenethylamine agonists like R-(-)-DOB, several key principles guide the development of analogs with improved selectivity.

A primary focus of rational design for this class of compounds is the substituent at the 4-position of the phenyl ring. The nature of this substituent has a significant impact on the affinity and efficacy of the ligand at 5-HT2A and 5-HT2B receptors. Studies have shown a correlation between the lipophilicity of the 4-position substituent and the affinity for the h5-HT2A receptor. biorxiv.org For instance, increasing the lipophilicity and electron-withdrawing character of the group at this position can influence receptor affinity. frontiersin.org However, bulky lipophilic substituents at the 4-position can also lead to antagonist behavior at 5-HT2 receptor sites. frontiersin.org

Another critical aspect of rational design is the modification of the ethylamine side chain. As discussed with the cyclopropylamine derivatives, constraining the conformation of this side chain can significantly impact receptor interaction and potency. acs.org This principle is based on the idea that a more rigid structure reduces the entropic penalty upon binding to the receptor, potentially leading to higher affinity.

Furthermore, computational approaches such as molecular modeling and docking studies are instrumental in the rational design process. acs.orgacs.org These techniques allow for the visualization of how ligands like R-(-)-DOB and its analogs might bind within the receptor's binding pocket. nih.gov Homology models of the 5-HT2A receptor, often based on the crystal structures of other G protein-coupled receptors (GPCRs) like the β2-adrenergic receptor, are used to predict the binding orientation of ligands. acs.orgacs.org These models help in identifying key amino acid residues within the receptor that interact with the ligand. For example, virtual docking studies have suggested that the N-benzyl moiety of some phenethylamine analogs may interact with specific phenylalanine residues in the receptor. nih.gov By understanding these interactions, medicinal chemists can design new analogs with modifications intended to enhance binding to the target receptor while minimizing interactions with off-target receptors, thereby improving selectivity. The ultimate aim is to develop ligands that can selectively activate or block specific signaling pathways associated with the receptor, a concept known as functional selectivity or biased agonism. nih.gov

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in separating DOB from complex mixtures and quantifying its presence. These techniques are essential for metabolite profiling, purity assessment, and multi-residual analysis.

Gas Chromatography-Mass Spectrometry (GC/MS) for Metabolite Profiling and Detection

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the detection and metabolite profiling of DOB. nih.govfrontiersin.org This method offers high chromatographic resolution and reproducible molecular fragmentation patterns, making it a reliable tool for identifying metabolites in biological samples such as urine and blood. frontiersin.orgresearchgate.net

In the analysis of DOB, GC-MS is instrumental in studying its biotransformation. Research has shown that a key metabolic pathway for DOB involves O-demethylation, leading to the formation of 2-O-desmethyl and 5-O-desmethyl metabolites. nih.govresearchgate.net Studies using GC-MS with various derivatization techniques have confirmed that the 5-O-desmethylmetabolite of DOB, also known as 2-methoxy-5-hydroxy-4-bromoamphetamine, is the major metabolite found in human urine samples. researchgate.net Derivatization is often necessary to increase the volatility of the analytes for GC analysis. nih.gov

While the electron ionization mass spectra of DOB and its regioisomers are very similar, making differentiation challenging, derivatization with agents like trifluoroacetyl, pentafluoropropionyl, and heptafluorobutyryl can aid in their separation on non-polar stationary phases. nih.gov However, even with derivatization, the mass spectra may not provide unique fragment ions for the specific identification of each isomer. nih.gov

Key Research Findings from GC/MS Studies:

| Analyte | Matrix | Major Metabolites Identified | Key Findings |

| R-(-)-2,5-Dimethoxy-4-bromoamphetamine | Human Urine | 2-O-desmethyl-DOB, 5-O-desmethyl-DOB | 5-O-desmethyl-DOB is the predominant metabolite. researchgate.net |

| This compound | Regioisomeric Mixture | Not Applicable | Perfluoroacylated derivatives can be resolved on non-polar stationary phases. nih.gov |

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Characterization

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity and characterization of this compound. sepscience.comuhplcs.com HPLC separates components in a mixture, allowing for the identification and quantification of the main compound and any impurities. torontech.com The purity of a peak in an HPLC chromatogram is a measure of its separation from other components. uhplcs.com

Assessing peak purity is critical as co-eluting impurities can lead to inaccurate quantification. sepscience.com A common method for evaluating peak purity is the use of a photodiode array (PDA) detector, which measures UV absorbance across a peak to detect spectral inconsistencies that may indicate the presence of more than one compound. sepscience.com For a more definitive assessment, liquid chromatography-mass spectrometry (LC-MS) can be employed to differentiate co-eluting compounds based on their mass-to-charge ratios. sepscience.comnih.gov

In the context of DOB, HPLC can be used to ensure the identity and analytical purity of the substance, often in conjunction with other techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. ljmu.ac.uknih.gov The choice of the column and mobile phase is critical for achieving good separation and accurate purity determination. uhplcs.com

Methods for HPLC Purity Assessment:

| Method | Description |

| Area Normalization | Calculates the percentage of the main peak's area relative to the total area of all peaks in the chromatogram. torontech.com |

| Height Normalization | Calculates the percentage of the main peak's height relative to the total height of all peaks. uhplcs.com |

| Use of a Reference Standard | A standard of known concentration is run, and the area of the analyte peak in the sample is compared to the standard to determine purity. chromforum.org |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Multiresidual Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the simultaneous determination of multiple psychoactive substances, including DOB, in various matrices. nih.gov This technique is particularly valuable for multiresidual analysis in complex samples like wastewater and river water, as well as in seized materials. nih.govnih.gov

The methodology typically involves solid-phase extraction (SPE) to enrich the analytes from the sample, followed by separation using reversed-phase liquid chromatography. nih.gov The detection is carried out using a tandem mass spectrometer, often in the multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity. nih.gov The use of deuterated internal standards helps to ensure accurate quantification. nih.gov

A rapid and sensitive LC-MS/MS method has been developed for the simultaneous identification and quantitation of DOB and its precursor, 2,5-dimethoxyamphetamine (B1679032) (DMA), in illicit blotters. nih.gov This method demonstrated good linearity, reproducibility, and sensitivity, making it suitable for forensic analysis of trace amounts of these substances. nih.gov

Spectroscopic and Electrophoretic Identification Methods

Spectroscopic and electrophoretic techniques provide detailed structural information and are essential for the unambiguous identification of this compound.

Mass Spectrometry (MS) and Collision-Induced Dissociation (CID) Experiments

Mass spectrometry (MS) is a cornerstone in the analytical identification of this compound, providing information about its molecular mass and fragmentation pattern. nih.gov The electron ionization mass spectra of DOB typically show major fragment ions at m/z 44 and m/z 230/232. nih.gov

Collision-induced dissociation (CID), a tandem mass spectrometry (MS/MS) technique, is employed to gain further structural information. nih.govwikipedia.org In CID, selected ions are fragmented by collision with an inert gas, and the resulting fragment ions are analyzed. wikipedia.orgnih.gov This process helps to confirm the identity of a compound by comparing its fragmentation pattern with that of a known standard or by elucidating its structure. nih.govacs.org The identity of DOB in seized materials has been confirmed through CID experiments, which revealed a fragmentation pattern consistent with the known structure of the compound. nih.gov

The fragmentation of protonated molecules of DOB and related compounds can provide valuable data for their identification. The conditions under which CID is performed, such as the collision energy, can significantly influence the resulting fragment ions. nih.gov

Infrared Spectroscopy for Structural Confirmation

Infrared (IR) spectroscopy is a valuable tool for the structural confirmation of this compound. ontosight.ai This technique provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov

The identity of DOB has been confirmed by comparing the infrared spectrum of a sample to a library of known spectra. nih.gov This comparison provides strong evidence for the presence of the compound. nih.gov Gas chromatography with infrared detection (GC-IRD) is a particularly powerful technique that combines the separation power of GC with the structural information from IR spectroscopy, allowing for the direct confirmatory identification of DOB and distinguishing it from its regioisomers. nih.gov

Capillary Zone Electrophoresis (CZE) for Basic Characteristics

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that utilizes an electric field to separate analytes within a narrow-bore capillary tube. sciex.com The separation is based on the differences in the electrophoretic mobility of the analytes, which is dependent on their charge-to-size ratio. creative-proteomics.com This method is particularly effective for characterizing the fundamental properties of ionic species, including complex organic molecules.

In the analysis of 2,5-Dimethoxy-4-bromoamphetamine (DOB), CZE has been employed to determine its fundamental chemical nature. An analytical assay using CZE demonstrated that the compound exhibits basic characteristics. nih.gov As a substituted amphetamine, DOB contains a primary amine group. In the buffered electrolyte solution used in CZE, this amine group becomes protonated, conferring a net positive charge on the molecule. When an electric field is applied, this positively charged species migrates towards the cathode, and its migration time and pattern confirm its basic nature. creative-proteomics.comnih.gov CZE is a powerful tool for such characterizations, offering high efficiency and resolution compared to other techniques like HPLC, partly because it avoids mass transfer between phases. wikipedia.org

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are fundamental techniques in pharmacology used to quantify the interaction between a radiolabeled ligand and its receptor. nih.govnumberanalytics.com These assays are crucial for determining the density of receptors in a given tissue (Bmax) and the affinity with which a ligand binds to them (dissociation constant, Kd). nih.gov This is achieved through saturation experiments, where tissue preparations are incubated with increasing concentrations of a radioligand until all specific binding sites are occupied. labome.com

Utilization of 77Br-R(-)DOB as a Radioligand for Novel Binding Sites

The radiobrominated enantiomer, R-(-)-[77Br]-2,5-Dimethoxy-4-bromoamphetamine (77Br-R(-)DOB), has been synthesized as a high-affinity radioligand to explore its binding sites in the brain. nih.govresearchgate.net This tool has proven instrumental in identifying and characterizing a novel 5-hydroxytryptamine (5-HT) binding site subtype. nih.gov

Studies using 77Br-R(-)DOB in rat brain preparations have revealed binding to a site with very high affinity and low density. nih.gov One study reported a Kd of 0.19 nM and a Bmax of 0.32 pmol/g of tissue in whole rat brain preparations. nih.gov A separate analysis focusing on rat cortical membranes found a similarly high affinity (Kd = 0.60 ± 0.08 nM) and a low density of binding sites (Bmax = 1.2 ± 0.08 pmol/g of tissue). researchgate.net The specific binding of 77Br-R(-)DOB was found to be inhibitable by guanine (B1146940) nucleotides, a characteristic feature of G-protein coupled receptors. researchgate.net The distinct properties of this binding site, as labeled by 77Br-R(-)DOB, suggest that it does not align with the previously established classifications of 5-HT binding subtypes, thereby pointing to a novel receptor site. nih.gov

Table 1: Binding Characteristics of 77Br-R(-)DOB in Rat Brain Tissue This interactive table summarizes the reported affinity (Kd) and density (Bmax) of 77Br-R(-)DOB binding sites from different research studies.

| Parameter | Value (Study 1) nih.gov | Value (Study 2) researchgate.net | Tissue Preparation |

|---|---|---|---|

| Kd (Affinity) | 0.19 nM | 0.60 ± 0.08 nM | Rat Brain / Rat Cortical Membranes |

| Bmax (Density) | 0.32 pmol/g | 1.2 ± 0.08 pmol/g | Rat Brain / Rat Cortical Membranes |

Competition Binding Studies with Diverse Neurotransmitter Receptors

Competition binding assays are a variation of radioligand binding studies where the affinity of an unlabeled drug is determined by measuring its ability to compete with and displace a radiolabeled ligand from its receptor. nih.govlabome.com This methodology has been used to establish the pharmacological profile of the binding site labeled by 77Br-R(-)DOB.

In competition experiments, various serotonergic agents were tested for their ability to displace 77Br-R(-)DOB. The results showed that both the endogenous neurotransmitter 5-hydroxytryptamine (5-HT) and various 5-HT2 receptor antagonists could displace the radioligand with nanomolar potency. nih.gov This indicates that the novel site labeled by 77Br-R(-)DOB is a subtype of the serotonin (B10506) receptor.

Further research has shown that R-(-)-DOB itself has a high affinity for several 5-HT2 receptor subtypes, although it displays relatively low selectivity between them. nih.gov This lack of high selectivity is attributed to the significant degree of sequence homology in the ligand-binding domain among the 5-HT2A, 5-HT2B, and 5-HT2C receptors. nih.gov The binding affinities (Ki) of R-(-)-DOB at these human serotonin receptor subtypes have been quantified, demonstrating its potent interaction.

Table 2: Binding Affinity (Ki) of R-(-)-DOB at Human 5-HT2 Receptor Subtypes This interactive table presents the inhibitor constant (Ki) values for R-(-)-DOB at different serotonin receptor subtypes. The smaller the Ki value, the higher the binding affinity.

| Receptor Subtype | Ki (nM) wikipedia.org |

|---|---|

| 5-HT2A | 0.56 |

| 5-HT2B | 2.3 |

Applications and Future Directions in Chemical Neuroscience

R-(-)-2,5-Dimethoxy-4-bromoamphetamine as a Pharmacological Tool

The unique properties of R-DOB, particularly its high affinity and selectivity for certain serotonin (B10506) receptor subtypes, have made it an invaluable asset in neuropharmacological research.

Probing 5-HT2 Receptor Function and Mechanism

R-DOB has been instrumental in the characterization and exploration of the 5-HT2 receptor family, which includes the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. nih.govwikipedia.org Due to its selectivity, DOB is frequently utilized in scientific research when studying the 5-HT2 receptor subfamily. wikipedia.org The R-(-) stereoisomer of DOB is the more active enantiomer, a crucial finding that suggests it targets different receptors compared to many other phenethylamines where the R-isomer is the less active form.

Radiolabeled R-DOB, specifically with Bromine-77 ([⁷⁷Br]R-DOB), has been synthesized to a high specific activity and used to label recognition sites in the brain. nih.govnih.gov Studies using [⁷⁷Br]R-DOB in rat cortical membranes revealed a high affinity for a specific binding site. nih.gov Competition experiments have shown that both 5-HT agonists and 5-HT2 antagonists exhibit nanomolar potency for these sites. nih.gov

Interestingly, research indicates that [⁷⁷Br]R-DOB labels a unique 5-HT recognition site that does not perfectly align with the previously defined 5-HT binding site subtypes. nih.govnih.gov This site may represent a subset of heterogeneous 5-HT2 recognition sites rather than a high-affinity state of the 5-HT2 receptor. nih.gov The binding affinity and density of this site have been quantified in rat cortical membranes, as detailed in the table below.

| Radioligand | K_D (nM) | B_max (pmol/g of tissue) |

| (R)-(-)-[⁷⁷Br]DOB | 0.60 ± 0.08 | 1.2 ± 0.08 |

| [³H]ketanserin | 0.65 ± 0.1 | 6.2 ± 0.6 |

| Data from a study on rat cortical membranes. nih.gov |

Contributions to Understanding Neurobiological Substrates of Psychedelics

The psychoactive effects of classic hallucinogens are primarily mediated by their agonist activity at the 5-HT2A receptor. wikipedia.org R-DOB, as a potent 5-HT2A agonist, has played a significant role in unraveling the neurobiology of psychedelic compounds. wikipedia.org There is a significant correlation between the potencies of drugs at the [⁷⁷Br]R-DOB labeled sites and their hallucinogenic potency in humans, which aids in understanding the mechanism of action of these substances. nih.gov

By studying the effects of R-DOB and its analogs, researchers can investigate the downstream signaling pathways and changes in gene expression that result from 5-HT2A receptor activation. For instance, the related compound 2,5-dimethoxy-4-iodoamphetamine (DOI) has been shown to promote the expression of specific plasticity-associated genes in the rodent neocortex. frontiersin.org These findings contribute to a broader understanding of how psychedelics may induce changes in neural plasticity.

Advancing Receptor Pharmacology and Ligand Design

The chemical structure of R-DOB has served as a template for the design and synthesis of new ligands, which in turn helps to refine our understanding of receptor pharmacology.

Development of Novel Chemical Probes and Analogs

The structure of R-DOB has been systematically modified to develop new chemical probes with altered affinity and selectivity for serotonin receptors. nih.gov One strategy involved replacing the ethylamine (B1201723) side chain of DOB with a cyclopropylamine (B47189) moiety. unc.eduresearchgate.net This led to the creation of trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine, a compound with high affinity for the 5-HT2 receptor family. unc.eduresearchgate.net Such analogs are valuable tools for further probing 5-HT2 receptor function. unc.eduresearchgate.net

The development of these novel probes allows for a more nuanced exploration of receptor structure and function, contributing to the broader field of ligand design.

| Compound | Receptor Target | Significance |

| This compound (R-DOB) | 5-HT2A, 5-HT2B, 5-HT2C | Selective agonist used to study 5-HT2 receptor function. wikipedia.org |

| trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine | 5-HT2 receptor family | A potent analog of DOB with high affinity for 5-HT2 receptors. unc.eduresearchgate.net |

Broader Implications for Neuroscience Research

The research conducted with R-DOB has implications that extend beyond the study of the serotonergic system. The use of R-DOB as a pharmacological tool has aided in deciphering the mechanism of action of hallucinogens in humans. nih.gov By providing a deeper understanding of how a specific ligand can interact with multiple receptor subtypes, this work informs the broader principles of neuropharmacology. The development of novel analogs based on the R-DOB scaffold contributes to the ongoing effort to create more selective and potent research tools for investigating a wide range of neurological processes. This knowledge is crucial for the future development of therapeutics that target specific receptor populations with greater precision.

Impact on Brain Chemistry, Structure, and Function Studies

The principal value of R-(-)-DOB in neuroscience research stems from its high affinity and selectivity as an agonist for the serotonin 5-HT₂ receptor subfamily, especially the 5-HT₂A receptor. wikipedia.org The R-(-) stereoisomer is the more active enantiomer, a key detail that suggests it targets receptors differently than other phenethylamines like MDMA, where the R-isomer is typically less active. wikipedia.orgchemeurope.com This selectivity allows researchers to dissect the specific contributions of the 5-HT₂A receptor to various neural processes.

The psychedelic effects of DOB are mediated by its agonistic activity at the 5-HT₂A receptor. wikipedia.org Due to its selectivity, DOB is frequently utilized in scientific research to study the 5-HT₂ receptor subfamily. wikipedia.org For instance, unlike the serotonin-releasing agent MDMA, DOB does not cause the activation of protein kinase C (PKC) in the brains of rodents, highlighting distinct signaling pathways engaged by different serotonergic compounds. wikipedia.org

A radiolabeled version of the compound, R(-)-2,5-Dimethoxy-4-⁷⁷Br-amphetamine ([⁷⁷Br]R(-)DOB), has been synthesized and used as a novel radioligand to label and map 5-HT binding sites in the brain. nih.govprinceton.eduresearchgate.net Studies using this radioligand in rat brain preparations identified a high-affinity binding site (KD = 0.19 nM) with a low density (Bmax = 0.32 pmol/g tissue), for which both serotonin and 5-HT₂ antagonists showed strong competition. nih.gov This research suggests that [⁷⁷Br]R(-)DOB labels a specific subtype of 5-HT recognition sites, aiding in the characterization of the complex serotonergic system. nih.gov

Research with related compounds further illuminates the potential impact on brain structure. A study using the structurally similar 5-HT₂A agonist 2,5-dimethoxy-4-iodoamphetamine (DOI) found that a single administration in mice led to volume increases in several sensory and association areas of the brain, including the primary visual cortex and temporal association area, as measured by MRI one day post-treatment. nih.gov These findings suggest that potent 5-HT₂A agonists can induce structural plasticity in the brain.

Table 1: Receptor Binding Profile of R-(-)-DOB and Related Compounds This interactive table summarizes the binding affinities (Ki, nM) of R-(-)-DOB and the related compound DOI at various serotonin receptors. Lower Ki values indicate higher binding affinity.

| Compound | 5-HT₂A Receptor (Ki, nM) | 5-HT₂C Receptor (Ki, nM) | Reference |

|---|---|---|---|

| R-(-)-DOB | 0.19 (KD) | Data not consistently available | nih.gov |

| (R)-(-)-DOI | 0.69 | 2.4 | researchgate.net |

Data presented is a synthesis of findings from multiple studies. Direct comparative values for R-(-)-DOB across all receptor subtypes in a single study are limited in the provided search results.

Potential for Investigating Neuronal Plasticity Mechanisms

A growing body of evidence suggests that serotonergic psychedelics can promote neuronal plasticity, a fundamental process for learning, memory, and recovery from brain injury. frontiersin.orgfrontiersin.org These compounds, sometimes referred to as "psychoplastogens," have been shown to induce rapid and lasting changes in neuronal structure. frontiersin.orgwikipedia.org

Research on compounds structurally and functionally similar to R-(-)-DOB, such as DOI, provides a strong basis for its potential in this area. Studies have demonstrated that DOI can induce the growth and reorganization of dendritic spines and promote the formation of new synaptic connections in neurons. wikipedia.orgnih.gov This effect is critical for neuroplasticity. The mechanism appears to be dependent on the 5-HT₂A receptor, as its blockade prevents these plastic changes. frontiersin.org

The investigation into the molecular pathways has revealed that 5-HT₂A receptor activation by agonists like DOI enhances the expression of specific genes associated with neuronal plasticity. frontiersin.org This process involves the transcription factor cAMP-response element binding protein (CREB). In vitro studies with rat cortical neurons showed that DOI increases the phosphorylation of CREB through the MAP kinase and CaMKII pathways. frontiersin.org Furthermore, there is evidence that 5-HT₂A receptor activation enhances NMDAR-dependent neurotransmission and plasticity, indicating a complex interplay between the serotonin and glutamate (B1630785) systems in mediating these effects. nih.gov

Given that R-(-)-DOB is a potent and selective 5-HT₂A agonist, it represents a precise pharmacological tool to further investigate these mechanisms. By using R-(-)-DOB, researchers can selectively activate the 5-HT₂A receptor to study its specific role in:

Inducing synaptogenesis and spinogenesis.

Modulating the expression of plasticity-related genes and proteins.

Exploring the interaction between the 5-HT₂A and other neurotransmitter systems (e.g., NMDAR) in the context of metaplasticity—the plasticity of synaptic plasticity. nih.gov

Understanding how these cellular changes translate to alterations in cognitive flexibility and behavior. nih.gov

Table 2: Research Findings on 5-HT₂A Agonists and Neuronal Plasticity This interactive table summarizes key research findings on the effects of 5-HT₂A agonists, such as the DOB-related compound DOI, on various aspects of neuronal plasticity.

| Finding | Compound(s) Studied | Model System | Key Implication | Reference |

|---|---|---|---|---|

| Promotes growth of dendritic spines and synaptic connections | DOI | Rat Cortical Neurons | Direct evidence of structural plasticity | wikipedia.org |

| Induces expression of plasticity-associated genes | DOI | Rodent Neocortex | Elucidates genetic mechanisms of psychoplastogens | frontiersin.org |

| Enhances NMDAR-dependent transmission and plasticity | DOI, DOB | Mouse brain slices | Links serotonergic activation to glutamate-mediated plasticity | nih.gov |

| Increases volume of specific brain regions | DOI | Adult Mice | Demonstrates macroscopic structural changes in the brain | nih.gov |

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for identifying and characterizing DOB in non-biological samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are standard for structural elucidation. GC-MS is particularly effective for detecting DOB in seized samples due to its high sensitivity and specificity for halogenated amphetamines. For NMR, the distinct chemical shifts of the bromine substituent at the 4-position and methoxy groups at 2,5-positions aid in unambiguous identification .

Q. How is DOB synthesized, and what are the critical steps in its chemical preparation?

- Methodological Answer : DOB is typically synthesized via the Leuckart reaction or reductive amination of the corresponding ketone precursor (4-bromo-2,5-dimethoxypropiophenone). Key steps include:

Bromination of 2,5-dimethoxyphenylacetone to introduce the 4-bromo substituent.

Reductive amination using ammonium formate or sodium cyanoborohydride to form the amphetamine backbone.

Purification via recrystallization or column chromatography ensures high purity, critical for pharmacological studies .

Q. What receptor systems does DOB primarily target, and how does its binding affinity compare to related compounds?

- Methodological Answer : DOB is a potent agonist at serotonin receptors, particularly 5-HT2A and 5-HT2C subtypes, with higher affinity than its non-halogenated analogs (e.g., DOM). Radioligand binding assays using [³H]ketanserin (5-HT2A) and [³H]mesulergine (5-HT2C) reveal IC₅₀ values in the low nanomolar range, confirming its strong psychedelic properties. Comparative studies show halogenation at the 4-position enhances receptor selectivity and potency .

Advanced Research Questions

Q. What metabolic pathways are observed for DOB in mammalian systems, and how do these inform toxicological screening?

- Methodological Answer : In rats, DOB undergoes hepatic metabolism via:

- O-demethylation at the 2- or 5-methoxy groups, yielding catechol metabolites.

- Oxidative deamination to form ketone derivatives (e.g., 4-bromo-2,5-dimethoxyphenylacetone).

- Hydroxylation of the side chain, followed by conjugation (glucuronidation/sulfation).

Toxicological screening in urine requires enzymatic hydrolysis (β-glucuronidase) and liquid-liquid extraction prior to GC-MS analysis to detect both free and conjugated metabolites .

Q. How can researchers resolve contradictions in reported toxicity data for DOB, particularly regarding dose-response variability?

- Methodological Answer : Discrepancies in LD₅₀ values (e.g., rodent vs. human case reports) arise from species-specific metabolic differences and polymorphic cytochrome P450 activity. To address this:

Conduct interspecies comparative studies using liver microsomes.

Employ pharmacokinetic modeling to account for nonlinear absorption in humans.

Validate findings with post-mortem analyses of fatal overdose cases, focusing on metabolite accumulation and receptor saturation .

Q. What experimental strategies are recommended for validating novel DOB analogs in structure-activity relationship (SAR) studies?

- Methodological Answer : To explore SAR:

Synthesize analogs with substitutions at the 4-position (e.g., Cl, I, CH₃) and compare binding affinities via radioligand assays.

Use molecular docking simulations to predict interactions with 5-HT2A/2C receptors.

Assess behavioral effects in rodent models (e.g., head-twitch response for 5-HT2A activation).

Halogen size and electronegativity significantly influence potency, as seen in the DOB > DOI > DOM affinity hierarchy .

Q. What challenges arise in detecting DOB in polydrug intoxication scenarios, and how can they be mitigated?

- Methodological Answer : Co-ingestion with other serotonergic agents (e.g., MDMA, SSRIs) complicates detection due to overlapping metabolites. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.